![molecular formula C22H18N4O2 B2807174 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide CAS No. 921873-30-5](/img/structure/B2807174.png)
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
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Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide, also known as OPQ or OPQ-006, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of quinoline carboxamides and has been found to have potential applications in various fields of research.
Scientific Research Applications
Radioligand Development for Imaging
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These radioligands, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have shown high specific binding to PBR in various organs, indicating their promise for PBR imaging in clinical diagnostics (Matarrese et al., 2001).
Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel fluoroquinolone derivatives exhibited promising antibacterial and antifungal properties against various pathogens, suggesting their potential as antimicrobial agents (Srinivasan et al., 2010). Another study highlighted the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which also demonstrated significant antimicrobial activity (Babu et al., 2015).
Cardiovascular Activity
The synthesis of difluoro-substituted hexahydroquinoline derivatives and their evaluation as calcium channel antagonists have been reported. These compounds were synthesized via the Hantzsch reaction and showed activity on calcium channel antagonists, indicating their potential in cardiovascular research (Gupta & Misra, 2008).
Anticancer Agents
Coumarin and quinolinone carboxamides have been synthesized and evaluated for their anticancer activities. The structure of one such compound was confirmed by X-ray diffraction analysis, showing promise as inhibitors of cancer cell growth (Matiadis et al., 2013).
properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21-13-12-19(16-6-2-1-3-7-16)25-26(21)15-14-23-22(28)20-11-10-17-8-4-5-9-18(17)24-20/h1-13H,14-15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWAOSOCUXFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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